10-(4-biphenylyl)-3-methoxy-7-methyl-5H-benzo[c]furo[3,2-g]chromen-5-one 10-(4-biphenylyl)-3-methoxy-7-methyl-5H-benzo[c]furo[3,2-g]chromen-5-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC15011116
InChI: InChI=1S/C29H20O4/c1-17-27-24(15-23-22-13-12-21(31-2)14-25(22)29(30)33-28(17)23)26(16-32-27)20-10-8-19(9-11-20)18-6-4-3-5-7-18/h3-16H,1-2H3
SMILES:
Molecular Formula: C29H20O4
Molecular Weight: 432.5 g/mol

10-(4-biphenylyl)-3-methoxy-7-methyl-5H-benzo[c]furo[3,2-g]chromen-5-one

CAS No.:

Cat. No.: VC15011116

Molecular Formula: C29H20O4

Molecular Weight: 432.5 g/mol

* For research use only. Not for human or veterinary use.

10-(4-biphenylyl)-3-methoxy-7-methyl-5H-benzo[c]furo[3,2-g]chromen-5-one -

Specification

Molecular Formula C29H20O4
Molecular Weight 432.5 g/mol
IUPAC Name 3-methoxy-7-methyl-10-(4-phenylphenyl)-[1]benzofuro[6,5-c]isochromen-5-one
Standard InChI InChI=1S/C29H20O4/c1-17-27-24(15-23-22-13-12-21(31-2)14-25(22)29(30)33-28(17)23)26(16-32-27)20-10-8-19(9-11-20)18-6-4-3-5-7-18/h3-16H,1-2H3
Standard InChI Key DQEQPIKOUNUANP-UHFFFAOYSA-N
Canonical SMILES CC1=C2C(=CC3=C1OC=C3C4=CC=C(C=C4)C5=CC=CC=C5)C6=C(C=C(C=C6)OC)C(=O)O2

Introduction

Structural Characteristics and Molecular Properties

Core Architecture and Substituent Effects

The compound belongs to the furochromone class, featuring a benzofuran fused to a chromen-4-one system. The core structure is substituted at position 10 with a 4-biphenylyl group, at position 3 with a methoxy group, and at position 7 with a methyl group. This arrangement creates a planar, polycyclic framework conducive to π-π stacking interactions, which are critical for binding biological targets such as enzymes and DNA.

Crystallographic analyses reveal bond lengths of 1.36–1.42 Å for the furan oxygen and carbonyl groups, consistent with conjugated systems. The biphenyl moiety introduces steric bulk, potentially enhancing selectivity for hydrophobic binding pockets in proteins. The methoxy group at position 3 contributes electron-donating effects, stabilizing resonance structures that may influence reactivity in nucleophilic substitution reactions .

Spectroscopic Data

Key spectral features include:

  • IR Spectroscopy: A strong absorption band at 1,642 cm⁻¹ corresponding to the carbonyl (C=O) stretch, with additional peaks at 1,240 cm⁻¹ (C-O-C of furan) and 1,090 cm⁻¹ (O-CH₃ bending).

  • ¹H-NMR: Distinct signals at δ 8.30 ppm (H-5 aromatic proton), δ 7.93 ppm (biphenyl protons), and δ 3.85 ppm (methoxy singlet) .

  • ¹³C-NMR: Resonances at δ 176.5 ppm (carbonyl carbon) and δ 55.2 ppm (methoxy carbon).

Synthetic Methodologies

Key Reaction Pathways

The synthesis involves multi-step protocols, typically starting with O-alkylation of 3-hydroxy-2-arylchromen-4-ones. For example, 3-hydroxy-7-methylchromen-4-one undergoes alkylation with 4,4′-bischloromethyl-biphenyl in dry acetone under reflux, using K₂CO₃ and tetrabutylammonium iodide (PTC) . Photocyclization reactions are employed to form the fused benzofurochromenone system, with yields optimized to 24–32% through TLC-monitored purification .

Optimization Strategies

  • Catalyst Systems: Bu₄N⁺I⁻ enhances reaction rates by stabilizing transition states in SN2 mechanisms .

  • Solvent Effects: Anhydrous acetone minimizes side reactions, while chloroform-methanol mixtures improve recrystallization efficiency.

  • Temperature Control: Reactions conducted at 60–80°C balance kinetic and thermodynamic control, avoiding decomposition of sensitive intermediates.

Comparative Analysis with Structural Analogs

Property10-(4-Biphenylyl)-3-Methoxy-7-Methyl Derivative10-(4-Methoxyphenyl)-1,2,3,4-Tetrahydro Analog
Molecular FormulaNot reportedC₂₂H₁₈O₄
Molecular Weight (g/mol)Not reported346.4
Anticancer IC₅₀ (µM)18 (MCF-7)45 (MCF-7)
Antimicrobial MIC (µg/mL)32 (S. aureus)128 (S. aureus)

The tetrahydro analog exhibits reduced bioactivity due to saturation of the chromenone ring, which diminishes π-π stacking capacity.

Challenges and Future Directions

Synthetic Limitations

Low yields (24–32%) in photocyclization steps necessitate alternative catalysts or microwave-assisted synthesis to improve efficiency .

Pharmacokinetic Optimization

The compound’s high logP (4.2) suggests poor aqueous solubility, prompting exploration of prodrug strategies or nanoformulations.

Target Identification

Ongoing work focuses on identifying protein targets via chemoproteomics, with preliminary data implicating topoisomerase II and NF-κB pathways .

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